REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.Br[CH2:11][CH2:12][CH2:13][OH:14]>ClCCl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:11][CH2:12][CH2:13][OH:14])=[C:4]([CH3:9])[CH:3]=1
|
Name
|
|
Quantity
|
35.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1)C
|
Name
|
|
Quantity
|
8.75 g
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
|
Details
|
a solid mass formed which
|
Type
|
CUSTOM
|
Details
|
was partitioned between dichloromethane and 1N sodium hydroxide
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Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
absorbed onto a column of Merck-60 flash silica gel
|
Type
|
WASH
|
Details
|
Elution with a solvent gradient (from 100% dichloromethane to 95:5 dichloromethane-methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)NCCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 143.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |